3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol
CAS No.:
Cat. No.: VC17434277
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol -](/images/structure/VC17434277.png)
Specification
Molecular Formula | C13H17NO |
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Molecular Weight | 203.28 g/mol |
IUPAC Name | 3-benzyl-3-azabicyclo[4.1.0]heptan-1-ol |
Standard InChI | InChI=1S/C13H17NO/c15-13-8-12(13)6-7-14(10-13)9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 |
Standard InChI Key | XGVWFRKUIOMWSG-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CC2(C1C2)O)CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Identity
Core Bicyclic Architecture
The compound’s defining feature is its azabicyclo[4.1.0]heptane core, which consists of a seven-membered ring system comprising a cyclohexane ring fused to a cyclopropane ring. The nitrogen atom occupies the bridgehead position (C3), while the hydroxyl group is located at C1 . This arrangement imposes significant steric and electronic constraints, influencing both reactivity and interactions with biological targets.
The benzyl group attached to the nitrogen enhances lipophilicity, potentially improving membrane permeability in drug design applications. Key structural parameters include:
Property | Value |
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Molecular formula | |
Molecular weight | 203.28 g/mol |
IUPAC name | 3-benzyl-3-azabicyclo[4.1.0]heptan-1-ol |
SMILES | OC1C2C(C1)CN(C2)CC3=CC=CC=C3 |
Stereochemical Considerations
Synthetic Methodologies
Ring-Closing Metathesis (RCM)
A two-step approach, as demonstrated for 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one , could be adapted:
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Formation of the bicyclic core: A diene precursor undergoes RCM using a Grubbs catalyst to generate the bicyclic framework.
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Functionalization: Subsequent oxidation or reduction steps introduce the hydroxyl group at C1.
Cyclopropanation Strategies
Cyclopropane rings are often constructed via [2+1] cycloadditions. For example, a diazo compound could react with an alkene under transition metal catalysis to form the cyclopropane moiety .
Purification and Characterization
Post-synthesis purification typically involves chromatography (silica gel or HPLC) to isolate stereoisomers . Structural confirmation relies on:
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NMR Spectroscopy: and NMR data reveal distinct signals for the cyclopropane protons (δ 0.5–1.5 ppm) and the hydroxyl group (δ 1.5–2.5 ppm) .
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 203.28 .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to its hydrophobic benzyl group. Stability studies suggest susceptibility to strong acids or bases, which may cleave the cyclopropane ring or oxidize the hydroxyl group.
Spectroscopic Data
Technique | Key Features |
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IR Spectroscopy | O-H stretch (3200–3600 cm), C-N stretch (1250–1350 cm) |
NMR | - Cyclopropane H: δ 0.9–1.2 (m) - Benzylic H: δ 3.7–4.1 (d) - OH: δ 2.1 (bs) |
Reactivity and Functionalization
Hydroxyl Group Reactivity
The C1 hydroxyl group participates in typical alcohol reactions:
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Esterification: Reaction with acyl chlorides forms esters, enhancing lipophilicity .
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Oxidation: Controlled oxidation could yield a ketone, though overoxidation may destabilize the bicyclic core.
Amine Functionalization
The tertiary amine at C3 undergoes alkylation or acylation, enabling diversification of the benzyl substituent. For example, reductive amination could introduce alkyl chains to modulate pharmacokinetic properties .
Challenges and Future Directions
Current limitations include:
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